(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
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Overview
Description
(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
The exact mass of the compound (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have synthesized a series of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives, including the compound .
- Pyrazole-based drugs have been marketed for conditions like inflammation, cancer, and neurological disorders .
Antiviral Activity
Heterocyclic Scaffold in Drug Discovery
Glycine Transporter Inhibition
Mechanism of Action
Target of Action
The compound, also known as (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone, is a derivative of the N’- (4-benzylpiperidin-1-yl)alkylamine class . These compounds have been studied for their potential in managing Alzheimer’s disease . The primary targets of these compounds are believed to be the enzymes and proteins involved in the neurodegenerative cascade of Alzheimer’s disease .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby modulating the neurodegenerative cascade associated with Alzheimer’s disease . For instance, it has been demonstrated that these compounds can prevent β-sheet aggregation and fibril formation . They can also inhibit acetylcholinesterase (AChE)-mediated amyloid-beta (Aβ) fibrillogenesis via their interaction with the AChE peripheral anionic site .
Biochemical Pathways
The compound affects the biochemical pathways associated with Alzheimer’s disease. It can potentially bind to Aβ, inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This action interferes with the rate of peptide nucleation, leading to short fibrillar aggregates .
Result of Action
The compound exerts neuroprotective action on neuronal cells. It protects against Aβ and hydrogen peroxide (H2O2)-mediated cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation . This results in significant neurobehavioral, biochemical, neurochemical, and histopathological changes, comparable to the standard drug donepezil .
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(17-14-18-22(20-17)9-4-12-24-18)21-10-7-16(8-11-21)13-15-5-2-1-3-6-15/h1-3,5-6,14,16H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHEAIGJGMAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.